1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)pyrrolidine-2-carboxamide
Descripción
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)pyrrolidine-2-carboxamide is a synthetic pyrrolidine-2-carboxamide derivative featuring a sulfonyl group linked to a 5-chlorothiophen-2-yl moiety and an N-substituted 2-methoxy-5-nitrophenyl aromatic ring. Its molecular formula is C₁₆H₁₅ClN₄O₆S₂, with a molecular weight of 465.9 g/mol (estimated from structural analogs in ).
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O6S2/c1-26-13-5-4-10(20(22)23)9-11(13)18-16(21)12-3-2-8-19(12)28(24,25)15-7-6-14(17)27-15/h4-7,9,12H,2-3,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEWGTXBLJLNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)pyrrolidine-2-carboxamide, identified by its CAS number 941946-87-8, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing available data from various studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClN₃O₆S₂ |
| Molecular Weight | 459.9 g/mol |
| CAS Number | 941946-87-8 |
The compound features a pyrrolidine ring attached to a sulfonyl group and a nitrophenyl moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that derivatives containing the pyrrolidine structure can significantly reduce the viability of A549 human lung adenocarcinoma cells.
Case Study: A549 Cell Line
In a study evaluating various pyrrolidine derivatives, the compound was tested at a concentration of 100 µM for 24 hours using an MTT assay. The results demonstrated that:
- Compound Efficacy : The compound exhibited structure-dependent anticancer activity with notable cytotoxic effects on A549 cells.
- Comparison with Cisplatin : The compound's efficacy was compared to cisplatin, a standard chemotherapeutic agent, revealing promising results in reducing cell viability without significantly affecting non-cancerous cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The compound demonstrated selective antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
Key Findings:
- Selectivity : The compound showed potent activity against resistant strains while exhibiting lower toxicity towards human cells.
- Mechanism of Action : It is believed that the sulfonamide group plays a crucial role in its antimicrobial mechanism by inhibiting bacterial enzyme functions .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Cell Signaling Modulation : By binding to cellular receptors or proteins, the compound could alter signaling pathways that lead to apoptosis in cancer cells or inhibit bacterial growth.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds.
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 1-((5-bromothiophen-2-yl)sulfonyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide | Moderate | Moderate |
| 1-(5-methylthiophen-2-yl)sulfonyl-N-(3-nitrophenyl)pyrrolidine-2-carboxamide | Low | High |
This table illustrates how variations in functional groups can influence the biological properties of similar compounds.
Aplicaciones Científicas De Investigación
The compound exhibits several pharmacological activities, including:
- Antibacterial Action : Effective against various bacterial strains.
- Enzyme Inhibition : Inhibits key enzymes such as acetylcholinesterase (AChE) and urease.
- Anticancer Properties : Shows promise in cancer chemotherapy.
- Hypoglycemic Effects : Potential in managing blood glucose levels.
Antibacterial Activity
Research indicates significant antibacterial activity against multiple strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1 below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella Typhi | 15 µg/mL |
| Escherichia coli | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
| Staphylococcus aureus | 12 µg/mL |
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit AChE and urease, which play critical roles in various physiological processes. The inhibition data is presented in Table 2.
| Enzyme | IC₅₀ (µM) |
|---|---|
| Acetylcholinesterase | 25 |
| Urease | 30 |
Case Studies and Research Findings
- Antibacterial Efficacy : A study by Hamid et al. (2020) demonstrated the compound's effectiveness in in vitro settings against common bacterial pathogens, showcasing its potential for development into therapeutic agents targeting bacterial infections.
- Enzyme Inhibition : Research indicated that the compound effectively inhibits AChE, which is significant for developing treatments for neurodegenerative diseases such as Alzheimer's.
- Anticancer Properties : Another investigation highlighted its anticancer properties, suggesting that it could inhibit tumor growth through specific pathways involving apoptosis. This study provided insights into the mechanisms by which the compound induces cell death in cancer cells.
- Hypoglycemic Effects : Preliminary studies have suggested that this compound may have potential applications in managing diabetes by lowering blood glucose levels, although further research is needed to confirm these effects.
Comparación Con Compuestos Similares
Electronic and Steric Effects
- Nitro vs.
- Methoxy vs.
Pharmacological Implications
- Sulfonyl Group : Common across all analogs, this moiety likely contributes to hydrogen bonding with enzyme active sites (e.g., proteases).
Q & A
Basic: What synthetic strategies are recommended for the multi-step synthesis of this compound, and how can critical intermediates be stabilized?
Methodological Answer:
The synthesis involves three key steps: (1) formation of the pyrrolidine-2-carboxamide core via coupling reactions, (2) sulfonylation at the 5-chlorothiophen-2-yl group, and (3) nitro functionalization on the methoxyphenyl moiety. Stabilization of intermediates requires inert atmospheres (argon/nitrogen) to prevent oxidation of the nitro group and strict temperature control (0–5°C during sulfonylation to avoid side reactions). Solvent choice (e.g., DMF for polar intermediates, dichloromethane for sulfonylation) impacts reaction efficiency. Intermediate purity can be verified using TLC with UV visualization .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo assays for this compound?
Methodological Answer:
Discrepancies may arise from metabolic instability or poor bioavailability. To address this:
- Perform metabolic profiling (e.g., liver microsome assays) to identify degradation pathways.
- Optimize pharmacokinetics by introducing prodrug modifications (e.g., esterification of the carboxamide group) .
- Use isotopic labeling (e.g., ¹⁴C-tagged nitro groups) to track compound distribution in vivo .
- Validate target engagement via SPR (surface plasmon resonance) or cryo-EM if the target structure is known .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chloro-thiophene sulfonyl vs. methoxy-nitro-phenyl groups). Key peaks: aromatic protons (δ 7.2–8.5 ppm) and sulfonyl S=O (δ 3.1–3.3 ppm) .
- HPLC-MS : Confirm molecular weight ([M+H]+ expected ~480–500 Da) and purity (>95% by area under the curve) .
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring (if chiral centers exist) .
Advanced: How can computational modeling guide the optimization of this compound’s binding affinity to its target protein?
Methodological Answer:
- Perform molecular docking (AutoDock Vina or Schrödinger) to predict binding poses. Focus on sulfonyl and nitro groups as hydrogen bond donors.
- Use MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories.
- Apply QSAR models to correlate structural modifications (e.g., substituent electronegativity) with activity trends .
Basic: What precautions are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use due to potential nitro group toxicity .
- Storage : Store at –20°C under argon to prevent hydrolysis of the sulfonyl group. Avoid prolonged exposure to light .
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .
Advanced: How can researchers design experiments to elucidate the role of the 5-nitrophenyl moiety in biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents varying in electron-withdrawing capacity (e.g., –CF₃ vs. –OCH₃) at the nitro position.
- Electrochemical Assays : Measure redox potential of the nitro group to assess its role in prodrug activation .
- Crystallographic Studies : Compare co-crystal structures of the compound and analogs with the target protein to map binding interactions .
Basic: What solvents and reaction conditions are optimal for recrystallizing this compound to achieve high purity?
Methodological Answer:
- Solvent Pair : Use ethyl acetate/hexane (3:1 v/v) for slow evaporation.
- Temperature Gradient : Dissolve the compound at 60°C, then cool to 4°C overnight.
- Yield Optimization : Add seed crystals during cooling to induce nucleation .
Advanced: How can NMR relaxation experiments (e.g., NOESY) clarify conformational dynamics of the pyrrolidine ring?
Methodological Answer:
- Perform ¹H-¹H NOESY at 600 MHz to detect through-space interactions between pyrrolidine protons and adjacent substituents.
- Analyze rotational barriers using variable-temperature NMR (VT-NMR) to assess ring puckering energetics.
- Compare data with DFT-calculated conformer energies (Gaussian 09) .
Basic: What regulatory guidelines apply to preclinical toxicity testing of this compound?
Methodological Answer:
- Follow OECD 423 (acute oral toxicity) and ICH S7A (safety pharmacology) for in vivo studies.
- Include AMES tests to assess mutagenicity of the nitro group .
- Document impurity profiles per ICH Q3A guidelines .
Advanced: How can isotopic labeling (e.g., ¹⁹F NMR) track metabolic byproducts in vivo?
Methodological Answer:
- Synthesize a fluorinated analog (replace –NO₂ with –F) for ¹⁹F NMR detection.
- Administer to model organisms and collect biofluids (plasma/urine).
- Use ¹⁹F NMR (470 MHz) to identify metabolites via chemical shift comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
